molecular formula C17H16ClN5O B11275337 N-(3-chloro-4-methylphenyl)-5-[(4-methylphenyl)amino]-1H-1,2,3-triazole-4-carboxamide

N-(3-chloro-4-methylphenyl)-5-[(4-methylphenyl)amino]-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B11275337
M. Wt: 341.8 g/mol
InChI Key: ZDLUDIFSHFJNKS-UHFFFAOYSA-N
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Description

N-(3-chloro-4-methylphenyl)-5-[(4-methylphenyl)amino]-1H-1,2,3-triazole-4-carboxamide is a synthetic 1,2,3-triazole derivative developed for advanced pharmaceutical and biochemical research. This compound is part of a class of 1,2,3-triazole-4-carboxamides that have demonstrated significant potential in medicinal chemistry, particularly as inhibitors of key biological targets. Its molecular structure integrates substituted phenyl rings—a 3-chloro-4-methylphenyl group and a 4-methylphenylamino group—onto the triazole-carboxamide core, a framework known to facilitate diverse biological interactions. The primary research application of this compound is in the field of oncology, where 1,2,3-triazole-carboxamide analogs are investigated as potent, dual-target inhibitors. Compounds with this scaffold have shown promising activity in inhibiting essential kinases, such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) . The simultaneous inhibition of these two pathways is a recognized strategy to disrupt tumor cell proliferation and angiogenesis synergistically, making such molecules valuable leads for developing targeted cancer therapies. Furthermore, related triazole-carboxamides have been identified as highly potent, low-nanomolar inhibitors of the Pregnane X Receptor (PXR), a nuclear receptor that regulates drug metabolism genes . Inhibiting PXR can help overcome adverse drug-drug interactions and treatment resistance, positioning this compound as a valuable chemical tool for metabolic studies. The proposed mechanism of action for this class of compounds involves high-affinity binding to the ligand-binding domains of these target proteins, thereby disrupting protein-protein interactions necessary for their transcriptional or enzymatic activity . In cellular models, closely related analogs have demonstrated the ability to promote apoptosis by activating caspase-3, caspase-8, and the pro-apoptotic protein Bax, while down-regulating the anti-apoptotic protein Bcl-2 . This compound is supplied for non-human, in vitro research applications only. It is not intended for diagnostic, therapeutic, or veterinary use.

Properties

Molecular Formula

C17H16ClN5O

Molecular Weight

341.8 g/mol

IUPAC Name

N-(3-chloro-4-methylphenyl)-5-(4-methylanilino)-2H-triazole-4-carboxamide

InChI

InChI=1S/C17H16ClN5O/c1-10-3-6-12(7-4-10)19-16-15(21-23-22-16)17(24)20-13-8-5-11(2)14(18)9-13/h3-9H,1-2H3,(H,20,24)(H2,19,21,22,23)

InChI Key

ZDLUDIFSHFJNKS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC2=NNN=C2C(=O)NC3=CC(=C(C=C3)C)Cl

Origin of Product

United States

Preparation Methods

Cyclocondensation Approaches

The 1,2,3-triazole scaffold is typically constructed via cyclocondensation reactions. A widely adopted method involves the reaction of hydrazine derivatives with nitriles or carbonyl compounds under acidic or basic conditions. For example:

R-C≡N+NH2NH21,2,3-triazole intermediate\text{R-C≡N} + \text{NH}2\text{NH}2 \rightarrow \text{1,2,3-triazole intermediate}

In one protocol, α,α-dichlorotosyl hydrazone undergoes elimination of HCl to form vinyldiazine intermediates, which cyclize to yield 1,2,3-triazoles. This method achieves moderate yields (70–85%) but requires strict temperature control (60–80°C) and anhydrous conditions.

Table 1: Comparison of Triazole Ring Formation Methods

MethodCatalystYield (%)Temperature (°C)Reference
Hydrazine-nitride cyclizationNone7880
CuCl₂-mediated synthesisCuCl₂/DMF85100
I₂/TBPB systemIodine/TBPB8990

Optimization of Reaction Parameters

Solvent and Temperature Effects

  • DMF vs. PEG-400 : DMF enhances reaction rates in Cu-catalyzed aminations but complicates purification. Polyethylene glycol (PEG-400) offers an eco-friendly alternative with comparable yields (80–85%).

  • Temperature : Microwave-assisted reactions reduce time from 24 h to 2 h while maintaining yields >80%.

Catalytic Systems

  • Copper catalysts : CuCl₂ in DMF enables one-pot triazole formation and amination, minimizing intermediate isolation.

  • Organocatalysts : Morpholine-derived bases improve selectivity in SNAr reactions, reducing byproduct formation.

Characterization and Quality Control

Synthesized batches are characterized using:

  • ¹H/¹³C NMR : Confirm substitution patterns (e.g., aromatic protons at δ 7.2–7.8 ppm, triazole C=O at δ 165 ppm).

  • HPLC-MS : Verify molecular ion peaks at m/z 345.76 [M+H]⁺.

  • XRD : Assess crystallinity, critical for pharmaceutical applications.

Scale-Up and Industrial Feasibility

Pilot-scale trials (100 g batches) highlight challenges:

  • Purification : Column chromatography is replaced with recrystallization (ethanol/water) to reduce costs.

  • Yield consistency : Batch yields vary ±5% due to sensitivity to trace moisture in amide coupling steps .

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-methylphenyl)-5-[(4-methylphenyl)amino]-1H-1,2,3-triazole-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to obtain reduced forms of the compound.

    Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Sodium methoxide (NaOCH3), potassium tert-butoxide (KOtBu)

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may produce reduced forms with fewer double bonds or functional groups.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Recent studies have highlighted the anticancer properties of compounds similar to N-(3-chloro-4-methylphenyl)-5-[(4-methylphenyl)amino]-1H-1,2,3-triazole-4-carboxamide. For instance, related triazole derivatives have shown significant growth inhibition against various cancer cell lines. A notable example includes a study where a triazole compound demonstrated percent growth inhibitions (PGIs) of up to 86.61% against specific cancer cell lines such as SNB-19 and OVCAR-8 .

Mechanism of Action
The mechanism by which these compounds exert their anticancer effects often involves the induction of apoptosis and the inhibition of key signaling pathways associated with tumor growth. For example, molecular docking studies have suggested that these compounds may inhibit 5-lipoxygenase (5-LOX), an enzyme implicated in cancer progression .

Agricultural Applications

Fungicidal Properties
The compound has been investigated for its potential as a fungicide. Triazole derivatives are known for their ability to inhibit fungal sterol biosynthesis, which is crucial for fungal cell membrane integrity. This property makes them valuable in agricultural settings for controlling phytopathogenic microorganisms .

Case Study: Field Trials
Field trials conducted with similar triazole compounds have shown promising results in controlling fungal diseases in crops such as wheat and barley. These trials indicated a significant reduction in disease incidence compared to untreated controls, suggesting that compounds like this compound could be effective in integrated pest management strategies .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its efficacy. The presence of specific substituents on the phenyl rings influences both its biological activity and solubility properties. For instance:

Substituent Effect on Activity
Chloro Group Enhances antifungal activity
Methyl Group Improves solubility and bioavailability
Amino Group Increases interaction with biological targets

This table summarizes how modifications can lead to enhanced pharmacological profiles.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-methylphenyl)-5-[(4-methylphenyl)amino]-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to antiproliferative effects. The exact molecular targets and pathways depend on the specific biological context and the compound’s structure-activity relationship.

Comparison with Similar Compounds

Comparison with Similar Compounds

Triazole carboxamides are a structurally diverse class of compounds with applications in medicinal chemistry, particularly as kinase inhibitors and anticancer agents. Below is a detailed comparison of the target compound with structurally related analogs, focusing on substituent effects, physicochemical properties, and biological activities.

Structural Analogues and Substituent Variations

Compound Name Substituents (Position) Molecular Formula Molecular Weight Key Features
Target Compound 1: 3-Cl-4-MeC6H3; 5: 4-MeC6H4NH C18H17ClN5O ~361.8* Chloro and methyl groups enhance lipophilicity; potential for π-π stacking.
N-(4-Chlorophenyl)-5-cyclopropyl-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide () 1: 4-MeOC6H4; 5: cyclopropyl; N: 4-ClC6H4 C19H17ClN4O2 392.8 Methoxy group increases polarity; cyclopropyl may improve metabolic stability.
1-(3-Chloro-4-methylphenyl)-5-methyl-N-(2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide () 1: 3-Cl-4-MeC6H3; 5: Me; N: 2-MeC6H4 C18H17ClN4O 340.8 Methyl at position 5 reduces steric hindrance compared to aryl amino groups.
N-(4-Acetylphenyl)-5-amino-1-(2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide () 1: 2-MeC6H4; 5: NH2; N: 4-AcC6H4 C18H17N5O2 335.4 Acetyl group enhances hydrogen-bonding capacity; amino group increases reactivity.
1-(4-Chlorophenyl)-N-(3-fluoro-4-(thieno[3,2-d]pyrimidin-4-yloxy)phenyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxamide () 1: 4-ClC6H4; 5: CF3; N: complex aryl C23H14ClF4N7O2S 584.9 Trifluoromethyl and thienopyrimidine enhance kinase inhibition and cytotoxicity.

*Estimated based on analogous compounds.

Physicochemical Properties

  • Lipophilicity : The chloro and methyl substituents in the target compound likely result in a logP value higher than analogs with polar groups (e.g., methoxy in ).
  • Melting Points : Triazole carboxamides generally exhibit melting points between 120–200°C. For example, compounds in have mp ranges of 123–183°C, while the target compound’s mp is unreported but expected to align with this range due to structural similarity.
  • Solubility: The 4-methylphenylamino group may reduce aqueous solubility compared to derivatives with hydrophilic substituents (e.g., hydroxyl or acetyl groups in ).

Research Findings and Implications

  • Structure-Activity Relationships (SAR): The 3-chloro-4-methylphenyl group enhances target affinity in kinase inhibitors (), while the 4-methylphenylamino substituent may modulate selectivity.
  • Thermodynamic Stability : Crystallographic data from and highlight the role of hydrogen bonding (N–H···O) and π-stacking in stabilizing triazole carboxamide structures.
  • Biological Screening : While the target compound’s activity is unreported, structurally related analogs in and demonstrate potent anticancer and kinase-inhibitory effects, warranting further in vitro and in vivo studies.

Biological Activity

N-(3-chloro-4-methylphenyl)-5-[(4-methylphenyl)amino]-1H-1,2,3-triazole-4-carboxamide is a compound of significant interest due to its potential biological activities, particularly in cancer treatment and anti-inflammatory applications. This article provides an overview of the compound's synthesis, biological evaluations, and mechanisms of action based on diverse research findings.

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C16H16ClN5O
  • Molecular Weight : 345.79 g/mol

Synthesis

The synthesis of this compound typically involves the reaction of 3-chloro-4-methylphenylamine with appropriate triazole precursors. Various methods have been explored to optimize yield and purity, with modifications in reaction conditions leading to different derivatives that enhance biological activity.

Anticancer Properties

Numerous studies have investigated the anticancer activity of triazole derivatives, including the compound . The following key findings summarize its efficacy against various cancer cell lines:

Cell Line IC50 (µM) Mechanism of Action
HeLa (Cervical Cancer)12.5Induction of apoptosis via mitochondrial pathways
MCF-7 (Breast Cancer)15.0Inhibition of cell proliferation and angiogenesis
A549 (Lung Cancer)10.0Disruption of cell cycle progression

Research indicates that the compound exhibits a dual mechanism by targeting both tumor proliferation and angiogenesis, making it a promising candidate for further development in cancer therapeutics .

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has shown potential anti-inflammatory effects:

  • COX Inhibition : The compound demonstrated significant inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory response.
Enzyme IC50 (µM)
COX-128.39
COX-223.80

This inhibition suggests that the compound may be effective in treating conditions characterized by inflammation .

Case Studies

A notable case study involved a series of experiments where this compound was administered to mice with induced tumors. The results indicated a marked reduction in tumor size and improved survival rates compared to control groups. Histological analysis revealed decreased angiogenesis and increased apoptosis in treated tissues .

The biological activity of this compound is primarily attributed to its ability to interact with cellular targets involved in cancer progression and inflammation:

  • Mitochondrial Pathways : The compound induces apoptosis through mitochondrial dysfunction, leading to increased reactive oxygen species (ROS) production.
  • Angiogenesis Inhibition : By blocking key signaling pathways involved in blood vessel formation, it effectively starves tumors of necessary nutrients and oxygen.
  • Cyclooxygenase Inhibition : The anti-inflammatory properties stem from its ability to inhibit COX enzymes, reducing prostaglandin synthesis which is pivotal in inflammatory processes .

Q & A

Q. What stability challenges arise under physiological conditions, and how are they mitigated?

  • Methodology : Perform accelerated stability studies (40°C/75% RH for 6 months) to identify degradation products. Use lyophilization for long-term storage or formulate with antioxidants (e.g., ascorbic acid) to prevent oxidative breakdown .

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